molecular formula C12H20N2O2S B6645645 [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol

[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol

Cat. No. B6645645
M. Wt: 256.37 g/mol
InChI Key: VQZLWRYYFFDTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol, also known as MRT67307, is a selective and potent inhibitor of the p38 MAP kinase pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol selectively inhibits the p38 MAP kinase pathway, which is involved in various cellular processes, including inflammation, cell growth, and apoptosis. By inhibiting this pathway, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can regulate various cellular processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol has been shown to have various biochemical and physiological effects. In cancer research, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy. In inflammation research, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can protect neurons from oxidative stress and reduce the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol in lab experiments is its high potency and selectivity for the p38 MAP kinase pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation of using [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol in scientific research. One direction is the development of more potent and selective inhibitors of the p38 MAP kinase pathway. Another direction is the investigation of the role of this pathway in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the use of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol in combination with other therapies, such as chemotherapy, may have potential therapeutic applications in cancer treatment. Overall, the use of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol in scientific research has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a thiazole intermediate, which is then coupled with a morpholine derivative to form the final product. The synthesis of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol has been optimized for high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

[6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Inflammation research has demonstrated the ability of [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol to reduce inflammation in various animal models. Neurodegenerative disorder research has shown that [6,6-Dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol can protect neurons from oxidative stress and reduce the progression of neurodegenerative diseases.

properties

IUPAC Name

[6,6-dimethyl-4-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-9-13-4-11(17-9)6-14-5-10(7-15)16-12(2,3)8-14/h4,10,15H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZLWRYYFFDTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN2CC(OC(C2)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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